Ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride
Description
Ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride is a synthetic compound that belongs to the piperidine class of chemicals. This compound is characterized by its complex structure, which includes a piperidine ring, a methoxyphenoxy group, and an ethyl ester. It is often used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4.ClH/c1-3-23-19(21)16-9-12-20(13-10-16)11-4-5-14-24-18-8-6-7-17(15-18)22-2;/h6-8,15-16H,3-5,9-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFUKGRYDZPIKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCCOC2=CC=CC(=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride typically involves multiple steps. One common method starts with the reaction of 3-methoxyphenol with 1,4-dibromobutane to form 4-(3-methoxyphenoxy)butyl bromide. This intermediate is then reacted with piperidine-4-carboxylate under basic conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter release. The methoxyphenoxy group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride
- Ethyl 1-[4-(3-ethoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride
Uniqueness
Ethyl 1-[4-(3-methoxyphenoxy)butyl]piperidine-4-carboxylate;hydrochloride is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity compared to its methyl and ethoxy analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
